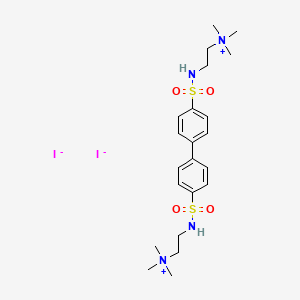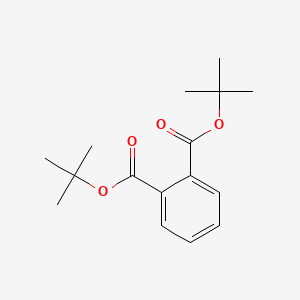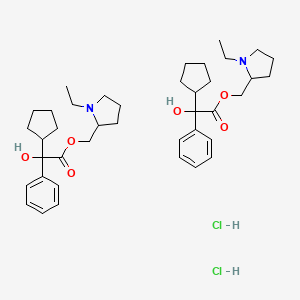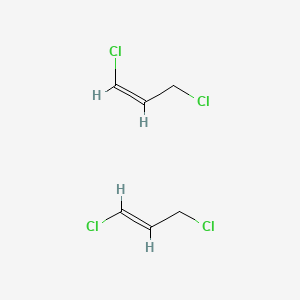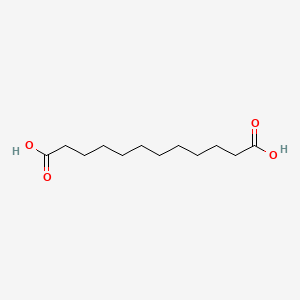
Dodecanedioic acid
Descripción general
Descripción
Dodecanedioic acid is a dicarboxylic acid with the chemical formula ( \text{C}{12}\text{H}{22}\text{O}_{4} ). It is a white solid that finds a variety of applications ranging from polymers to materials. The compound is the most commonly encountered C12 dicarboxylic acid and is known for its versatility in industrial applications .
Aplicaciones Científicas De Investigación
Dodecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyamides and polyesters, which are essential in the production of engineering plastics and fibers.
Biology: The compound is utilized in the study of metabolic pathways and enzyme functions.
Safety and Hazards
Dodecanedioic acid can cause skin and eye irritation . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation can cause respiratory tract irritation and can produce delayed pulmonary edema . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Direcciones Futuras
Due to the increasing industrial demand for green chemicals and renewable products, alternative bio-based production routes for Dodecanedioic acid are being explored . For example, low-cost plant-oil derivatives are being tested in whole-cell biotransformation by Candida tropicalis . This represents a promising approach to realize sustainable, bio-based, efficient processes .
Mecanismo De Acción
Dodecanedioic acid exerts its effects through various molecular targets and pathwaysThis mechanism is fundamental to maintaining insulin levels and supporting weight management .
Similar Compounds:
Adipic Acid: Another dicarboxylic acid with a shorter carbon chain (C6).
Sebacic Acid: A C10 dicarboxylic acid.
Azelaic Acid: A C9 dicarboxylic acid.
Uniqueness of this compound: this compound is unique due to its longer carbon chain (C12), which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. This longer chain length makes it particularly suitable for applications requiring higher molecular weight and enhanced thermal stability .
Análisis Bioquímico
Biochemical Properties
Dodecanedioic acid plays a role in biochemical reactions, particularly in the metabolism of lipids and carbohydrates . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and unidentified double-bond reductase in E. coli .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in very long-chain acyl-CoA dehydrogenase (VLCAD) deficient fibroblasts, DDDA supplementation was found to replenish the Krebs cycle by increasing the succinate pool, attenuate glycolytic flux, and reduce levels of toxic very long-chain acylcarnitines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the lipoxygenase pathway in plants, where it undergoes a series of reactions catalyzed by lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an unidentified double-bond reductase .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase metabolic rate and improve fatty acid oxidation
Metabolic Pathways
This compound is involved in the metabolism of lipids and carbohydrates . It is part of the lipoxygenase pathway in plants, where it undergoes a series of reactions catalyzed by lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an unidentified double-bond reductase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecanedioic acid is traditionally produced from butadiene using a multi-step chemical process. The process begins with the conversion of butadiene to cyclododecatriene through cyclotrimerization. The triene is then hydrogenated to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone. In the final step, this mixture is oxidized to the diacid using nitric acid .
Industrial Production Methods: An alternative route involves the ozonolysis of cyclododecene. Additionally, paraffin wax can be converted into this compound on a laboratory scale using a special strain of Candida tropicalis yeast in a multi-step process. Renewable plant-oil feedstocks sourced from switchgrass could also be used to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dodecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the carboxyl groups, often involving reagents like thionyl chloride to form acyl chlorides.
Major Products Formed:
Oxidation: Produces intermediates like cyclodecanol and cyclododecanone.
Reduction: Leads to the formation of dodecanediol.
Substitution: Results in the formation of dodecanedioyl dichloride
Propiedades
IUPAC Name |
dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53037-60-8, 31352-39-3 (di-hydrochloride salt) | |
| Record name | Dodecanedioic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53037-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027297 | |
| Record name | Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [Hawley], Solid | |
| Record name | Dodecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL | |
| Record name | DODECANEDIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
693-23-2 | |
| Record name | Dodecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DODECANEDIOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978YU42Q6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANEDIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-132 °C, 127 - 129 °C | |
| Record name | DODECANEDIOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dodecanedioic acid?
A1: this compound has the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. Studies have utilized Fourier transform infrared (FTIR) spectroscopy to confirm the presence of ester bonding in polymers containing this compound. [] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to elucidate low-molecular-weight reaction products formed during the synthesis of this compound-containing polythioesters. []
Q3: How does the structure of the alcohol affect the lubricity of this compound-based esters?
A4: The lubricity of this compound-based esters is significantly influenced by the structure of the alcohol used in their synthesis. Branched alcohols, when reacted with this compound, result in esters with lower pour points compared to their linear counterparts with the same carbon number. [] This is attributed to the steric hindrance imposed by the branched structure, disrupting efficient packing and lowering the temperature at which the ester transitions from a liquid to a solid state.
Q4: Can you elaborate on the stability of poly(xylitol-dodecanedioic acid) (PXDDA)?
A5: PXDDA exhibits controllable degradation rates depending on its composition. Increasing the molar ratio of this compound during synthesis leads to slower degradation of the resulting polymer. [] This control over degradation kinetics makes PXDDA a promising material for applications like drug delivery, where controlled release profiles are essential.
Q5: How is this compound used in the synthesis of nylon?
A6: this compound is a crucial monomer in the production of nylon 1212. This bio-based nylon is synthesized through a multi-step process involving the nitrilation of this compound to dodecanedioic nitrile, followed by amination to yield dodecanedioic amine. [] Neutralization of this compound and dodecanedioic amine produces the nylon 1212 salt, which undergoes polymerization to form the final nylon 1212 polymer. []
Q6: Have computational approaches been used to study this compound?
A7: Yes, computational modeling has been employed to analyze the pharmacokinetics of this compound in humans. A nonlinear compartmental model, incorporating saturable transport from the gut to plasma and albumin binding, was developed to describe the compound's kinetics. [] This model, parameterized using data from human subjects, provides valuable insights into the absorption, distribution, and elimination of this compound.
Q7: How does the esterification of this compound impact its insulinotropic activity?
A8: The esterification of this compound enhances its insulin-releasing effect compared to the unesterified form. [] Studies have shown that the dimethyl esters of this compound and azelaic acid exhibit a more pronounced insulinotropic action in isolated rat pancreatic islets. [] While the exact mechanism behind this enhanced activity remains unclear, it underscores the impact of structural modifications on the biological activity of this compound derivatives.
Q8: Are there challenges associated with the crystallization of this compound during production?
A9: Yes, refining this compound from microbial synthesis presents challenges, including low purity, broad crystal size distribution, and significant agglomeration. [] To address these issues, a novel pneumatically agitated crystallizer has been developed, employing gassing crystallization for this compound refinement. [] This method has shown promise in improving both the purity and morphological characteristics of the final this compound crystals.
Q9: What is known about the pharmacokinetics of this compound in humans?
A10: Studies in healthy volunteers have shown that after intravenous administration, this compound exhibits a rapid plasma clearance rate and minimal urinary excretion. [] Analysis of its kinetics revealed a large volume of distribution for the triglyceride form, which is rapidly hydrolyzed to the free acid. [] The free acid, in turn, displays a small volume of distribution and a carrier-limited tissue uptake mechanism. [] These characteristics make this compound a potential candidate for use in parenteral nutrition formulations.
Q10: How is this compound metabolized in the body?
A11: this compound is metabolized through β-oxidation, a process similar to fatty acid metabolism. [] This pathway involves the breakdown of the fatty acid chain into two-carbon units, which enter the Krebs cycle for energy production. Studies in rats have shown that the β-oxidation of this compound is enhanced by clofibrate, a drug known to induce peroxisomal proliferation. [] This suggests that peroxisomes, organelles involved in fatty acid metabolism, play a role in this compound catabolism.
Q11: Does this compound affect glucose metabolism?
A12: Yes, administration of this compound has been shown to influence glucose metabolism. In both healthy individuals and those with non-insulin-dependent diabetes mellitus (NIDDM), this compound infusion leads to a reduction in whole-body glucose uptake. [] This effect is more pronounced in individuals with NIDDM. [] This suggests that this compound may compete with glucose as an energy substrate, potentially offering benefits in managing hyperglycemia in diabetic patients.
Q12: Has this compound shown efficacy in any in vitro models?
A13: Yes, this compound has demonstrated beneficial effects in fibroblast cell models of very long-chain acyl-CoA dehydrogenase deficiency (VLCADD). [] This genetic disorder disrupts fatty acid oxidation, leading to energy deficiency and accumulation of toxic metabolites. Supplementation with this compound in VLCADD fibroblasts replenishes Krebs cycle intermediates, suggesting its potential as an anaplerotic therapy for VLCADD. []
Q13: Has this compound been evaluated in clinical trials?
A14: While this compound has not progressed to large-scale clinical trials, preliminary investigations in humans have been conducted. These studies have primarily focused on its pharmacokinetic properties and metabolic effects after intravenous administration in healthy volunteers and individuals with NIDDM. [, ]
Q14: How is this compound typically quantified?
A15: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound in various biological matrices, including plasma and urine. [, ] This method offers high sensitivity and specificity, allowing for accurate determination of this compound levels in pharmacokinetic and metabolic studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

